2-Methoxy-4-(methylamino)benzonitrile
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Overview
Description
2-Methoxy-4-(methylamino)benzonitrile is an organic compound with the molecular formula C9H10N2O It is a derivative of benzonitrile, featuring a methoxy group at the 2-position and a methylamino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(methylamino)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzonitrile.
Nitration: The nitration of 2-methoxybenzonitrile is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Methylation: Finally, the amino group is methylated using a methylating agent like methyl iodide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(methylamino)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Methoxy-4-(methylamino)benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(methylamino)benzonitrile involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzonitrile: Lacks the methylamino group, making it less reactive in certain chemical reactions.
4-Methylaminobenzonitrile: Lacks the methoxy group, affecting its chemical properties and reactivity.
2-Methoxy-4-aminobenzonitrile: Similar structure but without the methyl group on the amino group.
Uniqueness
2-Methoxy-4-(methylamino)benzonitrile is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Biological Activity
2-Methoxy-4-(methylamino)benzonitrile (C9H10N2O), also known as 4-(methylamino)benzonitrile, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a methoxy group (-OCH₃) and a methylamino group (-NH(CH₃)₂) attached to a benzonitrile framework. This configuration contributes to its solubility in polar solvents like methanol, making it suitable for various biological assays.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly through interactions with neurotransmitter receptors and enzymes involved in drug metabolism. Notable areas of activity include:
- Serotonin Receptor Interaction : The compound may influence serotonin receptors, which are crucial for mood regulation and have implications in antidepressant research.
- Cytochrome P450 Enzyme Interaction : It is suggested that this compound could affect the metabolism of drugs via interactions with cytochrome P450 enzymes, which play a significant role in the biotransformation of various pharmaceuticals.
Anticancer Potential
Preliminary investigations into the anticancer activity of structurally related compounds indicate promising results. For example, certain benzonitrile derivatives have exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) . The IC50 values for these compounds often fall within the nanomolar range, highlighting their potency.
Case Studies
A study examining structural analogs of this compound found that modifications in the amino group significantly altered biological activity. For instance, compounds with dimethylamino substitutions showed enhanced lipophilicity and central nervous system (CNS) activity, indicating a potential pathway for developing new antidepressants or neuroactive agents.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds can provide insights into how variations affect their properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-(Dimethylamino)benzonitrile | Contains dimethylamino instead of methylamino | Enhanced lipophilicity and potential CNS activity |
2-Methoxy-4-methylphenol | Methoxy and methyl groups on the benzene ring | Antioxidant properties |
3-(Methylamino)benzonitrile | Methylamino at the meta position | Different reactivity patterns due to substitution |
4-Aminobenzonitrile | Amino group instead of methylamino | Broader spectrum of biological activity |
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-methoxy-4-(methylamino)benzonitrile |
InChI |
InChI=1S/C9H10N2O/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5,11H,1-2H3 |
InChI Key |
MBNBCVYIUYTWSC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)C#N)OC |
Origin of Product |
United States |
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